molecular formula C28H47NO3 B1218817 Hyodeoxyoxazoline CAS No. 95511-28-7

Hyodeoxyoxazoline

Cat. No.: B1218817
CAS No.: 95511-28-7
M. Wt: 445.7 g/mol
InChI Key: GDHKZXQQQIMYAM-UYYKWOEPSA-N
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Description

Hyodeoxyoxazoline is a heterocyclic compound belonging to the oxazoline family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is supplied by Leap Chem Co., Ltd. as a fine chemical for research and industrial applications, indicating its relevance in synthetic chemistry and drug discovery .

Oxazolines are versatile intermediates in organic synthesis, often employed as ligands in catalysis or precursors for pharmaceuticals. This compound’s exact biological or chemical roles remain underexplored in the literature reviewed, but its structural analogs (e.g., substituted oxazolines, isoxazoles) are well-documented in drug design and material science .

Properties

CAS No.

95511-28-7

Molecular Formula

C28H47NO3

Molecular Weight

445.7 g/mol

IUPAC Name

(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C28H47NO3/c1-17(6-9-25-29-26(2,3)16-32-25)20-7-8-21-19-15-24(31)23-14-18(30)10-12-28(23,5)22(19)11-13-27(20,21)4/h17-24,30-31H,6-16H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,27-,28-/m1/s1

InChI Key

GDHKZXQQQIMYAM-UYYKWOEPSA-N

SMILES

CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C

Isomeric SMILES

C[C@H](CCC1=NC(CO1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@H](C5)O)C)O)C

Canonical SMILES

CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C

Synonyms

2-(3 alpha,6 alpha-dihydroxy-24-nor-5 beta-cholanyl)-4,4-dimethyl-2-oxazoline
hyodeoxyoxazoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Hyodeoxyoxazoline with structurally or functionally related heterocyclic compounds, focusing on synthesis, bioactivity, and applications:

Compound Structural Features Synthesis Bioactivity/Applications Key References
This compound Presumed oxazoline core with hyodeoxy substituent (exact structure unspecified). Supplier-synthesized; detailed methods not disclosed (Leap Chem Co., Ltd.). Potential use in drug discovery or catalysis (inferred from oxazoline applications).
5-Oxazolone Oxazoline derivative with a ketone group at position 5. Cyclization of α-acylamino ketones or via Ugi reactions. Intermediate in peptide synthesis; antimicrobial properties.
Benzoxadiazole derivatives Fused benzene-oxadiazole ring system (e.g., compound 7, 8 in ). Condensation of chlorobenzoxadiazole with thiazolidinone/acyl chloride. Antimicrobial activity; molecular docking studies suggest enzyme inhibition.
Isoxazoline-5-acetic acid Isoxazoline ring with acetic acid substituent (e.g., α-amino-3-hydroxy-5-isoxazoleacetic acid). Cycloaddition or oxidation of isoxazole precursors. Neurotoxic effects; implicated in visual disturbances post-ingestion.
Hydrazone-oxazoline hybrids Oxazoline linked to hydrazone moieties (e.g., compounds 6m, 6n, 6o in ). Multicomponent reactions using aldehydes, thiosemicarbazides, and thiazolidinones. Anticancer and anti-inflammatory activities; targets kinases and transcriptional factors.

Key Insights:

  • Structural Diversity : this compound’s hyodeoxy group may confer unique stereochemical properties compared to simpler oxazolines like 5-oxazolone, which lacks complex substituents .
  • Synthetic Accessibility : Unlike benzoxadiazoles or hydrazone-oxazoline hybrids (synthesized via multistep condensations ), this compound’s commercial availability suggests optimized large-scale production, though synthetic details are proprietary .
  • Bioactivity Gaps: While benzoxadiazoles and hydrazone-oxazolines show antimicrobial and anticancer activity , this compound’s biological profile remains uncharacterized.
  • Toxicity Considerations: Isoxazoline derivatives like α-amino-3-hydroxy-5-isoxazoleacetic acid exhibit neurotoxicity , underscoring the need for safety profiling in this compound analogs.

Research Findings and Data Gaps

  • Oxazoline Applications : Oxazolines are pivotal in asymmetric catalysis (e.g., Evans auxiliaries) and polymer science , but this compound’s role in these areas is unexplored.
  • Comparative Bioactivity : Hydrazone-oxazoline hybrids (e.g., compound 6n) inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 10 μM , suggesting this compound derivatives could target similar pathways.

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